![molecular formula C24H22N4O3S B2466323 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021249-72-8](/img/structure/B2466323.png)

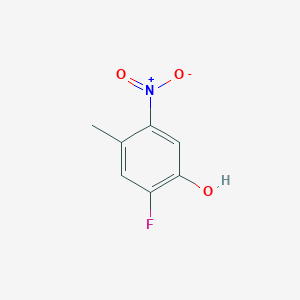

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

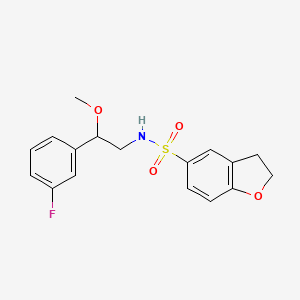

This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .

Synthesis Analysis

The synthesis of this compound involved the identification of a new ether-based scaffold and pairing this with a novel sulfone-based head group . This resulted in a potent and selective GIRK1/2 activator .Molecular Structure Analysis

The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a carboxamide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are not explicitly mentioned in the available sources .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available sources .Applications De Recherche Scientifique

Synthesis in Heterocyclic Chemistry 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide and its derivatives are key components in the synthesis of heterocyclic compounds. The synthesis of pyrazolo[3,4-b]pyridine derivatives, including those with carboxamide groups, has been a focal point in research. The methodologies often involve condensation reactions and are aimed at producing compounds with varied functional groups under different reaction conditions. These processes are crucial for generating a diverse range of heterocyclic compounds that serve as building blocks in pharmaceuticals and other chemical entities (Harb, Abbas, & Mostafa, 2005) (Shaabani et al., 2009).

Applications in Medicinal Chemistry The structures of pyrazolo[3,4-b]pyridine derivatives are often explored for their potential applications in medicinal chemistry. Their synthesis is not only focused on creating diverse molecular frameworks but also on investigating their biological activities. For instance, certain derivatives have been evaluated for their antitubercular activities against Mycobacterium tuberculosis, showcasing the therapeutic potential of these compounds (Amaroju et al., 2017). Moreover, novel pyrazolopyrimidines derivatives have been synthesized and assessed for their anticancer and anti-inflammatory activities, highlighting the versatility of these compounds in drug development (Rahmouni et al., 2016).

Exploring New Synthetic Pathways The exploration of new synthetic pathways for creating pyrazolo[3,4-b]pyridine derivatives is an ongoing area of research. Innovations in this field aim to develop more efficient, cost-effective, and versatile methods for synthesizing these compounds. These advances not only expand the chemical space of heterocyclic compounds but also open new avenues for their application in various fields, including medicinal chemistry and material science (Keating & Alam, 2021).

Mécanisme D'action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

The compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential. This can have a calming effect on neuronal activity.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and to be able to cross the blood-brain barrier

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-methyl-N,6-diphenylpyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S/c1-16-22-20(24(29)25-18-10-6-3-7-11-18)14-21(17-8-4-2-5-9-17)26-23(22)28(27-16)19-12-13-32(30,31)15-19/h2-11,14,19H,12-13,15H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZSXTVQEBMMHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2466240.png)

![Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2466244.png)

![2-Chloro-6-fluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2466246.png)

![ethyl 4-[(7-heptyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2466248.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2466253.png)

![2-(benzylsulfanyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole](/img/structure/B2466254.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2466259.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2466262.png)